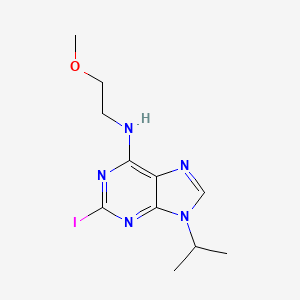
2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an iodine atom, an isopropyl group, and a methoxyethyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the iodine atom through halogenation reactions. The isopropyl and methoxyethyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Deiodinated purine derivatives.
Substitution: Azido or thiol-substituted purine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study purine metabolism and interactions with enzymes.
Medicine: Potential use in drug development, particularly for targeting purine-related pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine would depend on its specific application. In biological systems, it could interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The presence of the iodine atom and other substituents could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-9-methyl-9H-purin-6-amine: Similar structure but with a methyl group instead of an isopropyl group.
2-Iodo-9-ethyl-9H-purin-6-amine: Similar structure but with an ethyl group instead of an isopropyl group.
2-Iodo-9-isopropyl-9H-purin-6-amine: Lacks the methoxyethyl group.
Uniqueness
2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group, in particular, can affect its solubility and interaction with biological targets.
Properties
CAS No. |
897040-21-0 |
|---|---|
Molecular Formula |
C11H16IN5O |
Molecular Weight |
361.18 g/mol |
IUPAC Name |
2-iodo-N-(2-methoxyethyl)-9-propan-2-ylpurin-6-amine |
InChI |
InChI=1S/C11H16IN5O/c1-7(2)17-6-14-8-9(13-4-5-18-3)15-11(12)16-10(8)17/h6-7H,4-5H2,1-3H3,(H,13,15,16) |
InChI Key |
HOSKSIPTNNQNRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)I)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


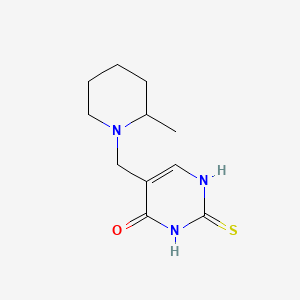

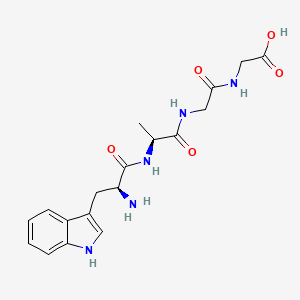
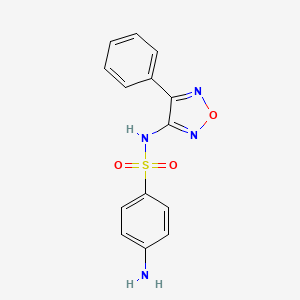
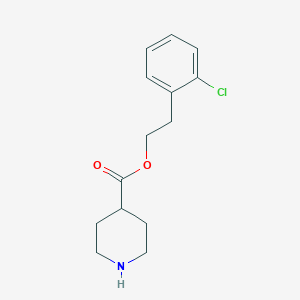
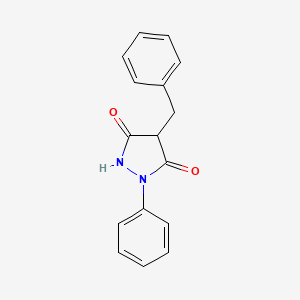
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
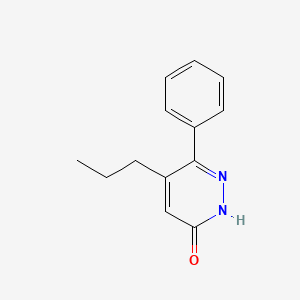
![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)
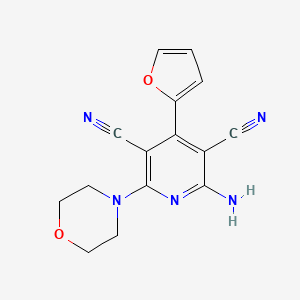
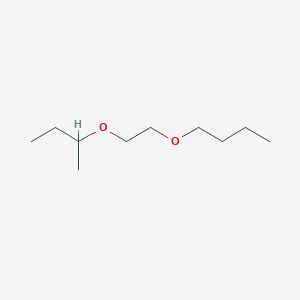
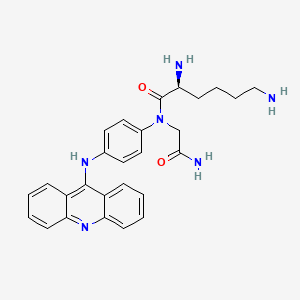
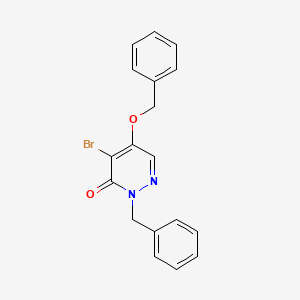
![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)
